molecular formula C10H17N3 B13192142 3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine

3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine

Cat. No.: B13192142
M. Wt: 179.26 g/mol
InChI Key: JQLSEXZPQJOVQJ-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine is a compound that features an imidazole ring substituted with an ethyl group at the 1-position and a cyclopentane ring attached to the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethylimidazole with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can lead to the inhibition or activation of specific enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine is unique due to the combination of the imidazole ring and the cyclopentane ring, which provides a distinct steric and electronic environment. This uniqueness can result in specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-(1-ethylimidazol-2-yl)cyclopentan-1-amine

InChI

InChI=1S/C10H17N3/c1-2-13-6-5-12-10(13)8-3-4-9(11)7-8/h5-6,8-9H,2-4,7,11H2,1H3

InChI Key

JQLSEXZPQJOVQJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2CCC(C2)N

Origin of Product

United States

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